molecular formula C17H25BrN2O B4975345 1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B4975345
M. Wt: 353.3 g/mol
InChI Key: PYOUTBBZYWMAGO-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a diethylcarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 3-bromobenzyl chloride.

    Piperidine Ring Formation: The bromobenzyl chloride is then reacted with piperidine under basic conditions to form 1-[(3-bromophenyl)methyl]piperidine.

    Carboxamide Formation: The final step involves the reaction of 1-[(3-bromophenyl)methyl]piperidine with diethylcarbamoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Various oxidation states and reduced forms of the compound.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide: Similar structure with the bromine atom at the 4-position.

    1-[(3-chlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

    1-[(3-bromophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide: Similar structure with dimethyl substitution instead of diethyl.

Uniqueness

1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to the specific positioning of the bromine atom and the diethylcarboxamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O/c1-3-20(4-2)17(21)15-8-6-10-19(13-15)12-14-7-5-9-16(18)11-14/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOUTBBZYWMAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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